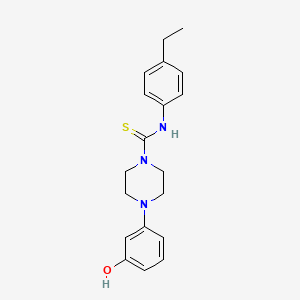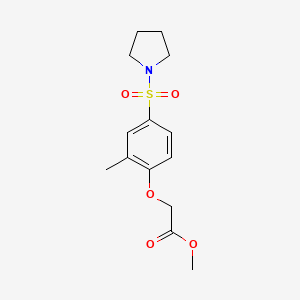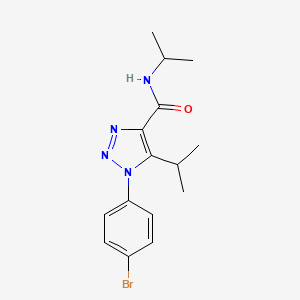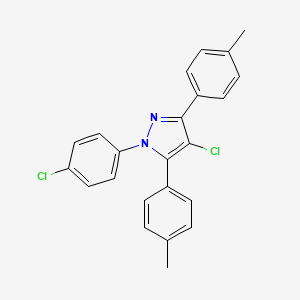![molecular formula C23H21ClN2O3 B4752275 (2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)pr op-2-enamide](/img/structure/B4752275.png)
(2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)pr op-2-enamide
Overview
Description
The compound “(2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)prop-2-enamide” is a complex organic molecule that features a combination of aromatic rings, a furan ring, and an amide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the amide bond and the introduction of the chlorophenyl and furyl groups. Typical synthetic routes might include:
Formation of the Amide Bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or anhydride) under appropriate conditions.
Introduction of Aromatic Rings: The chlorophenyl and furyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final step would involve the assembly of the different fragments under controlled conditions to ensure the correct configuration (2Z).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be common to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amide group.
Reduction: Reduction reactions could target the carbonyl group in the amide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)prop-2-enamide: shares structural similarities with other amide-containing compounds and aromatic systems.
Benzamides: Compounds with a benzamide core structure.
Furan Derivatives: Compounds containing a furan ring.
Uniqueness
The unique combination of the chlorophenyl, furyl, and amide groups in this compound may confer specific properties, such as enhanced binding affinity to certain biological targets or unique reactivity in chemical transformations.
Properties
IUPAC Name |
N-[(Z)-1-[5-(2-chlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-15(2)25-23(28)20(26-22(27)16-8-4-3-5-9-16)14-17-12-13-21(29-17)18-10-6-7-11-19(18)24/h3-15H,1-2H3,(H,25,28)(H,26,27)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDWHJRNFPGMM-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Cl)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4752200.png)
![3-methyl-1-{2-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B4752202.png)



![N-(2-methoxyethyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4752225.png)
![Methyl 4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate](/img/structure/B4752228.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4752232.png)
![2-[4-[(Cyclopentylamino)methyl]-2-ethoxyphenoxy]ethanol](/img/structure/B4752256.png)
![N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4752257.png)
![ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4752265.png)
![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4752270.png)

![2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4752295.png)
